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Compound of Interest

Compound Name:
3-Methylpyrrolidin-3-ol

hydrochloride

Cat. No.: B1394470 Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-
methylpyrrolidin-3-ol hydrochloride, a compound of interest in pharmaceutical research and

drug development. Due to the limited availability of published experimental spectra for this

specific salt, this guide synthesizes data from its free base and closely related analogs,

coupled with fundamental principles of spectroscopic analysis for amine hydrochlorides. This

approach offers a robust framework for researchers to identify, characterize, and assess the

purity of 3-methylpyrrolidin-3-ol hydrochloride.

Molecular Structure and Key Features
3-Methylpyrrolidin-3-ol hydrochloride is the salt formed from the reaction of the tertiary

amine 3-methylpyrrolidin-3-ol with hydrochloric acid. The protonation of the nitrogen atom in the

pyrrolidine ring is the key structural feature that differentiates the hydrochloride salt from its free

base. This protonation significantly influences the electronic environment of the molecule and,

consequently, its spectroscopic properties.

Molecular Formula: C₅H₁₂ClNO[1]

Molecular Weight: 137.61 g/mol [1]

Structure:

Caption: Structure of 3-Methylpyrrolidin-3-ol Hydrochloride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1394470?utm_src=pdf-interest
https://www.benchchem.com/product/b1394470?utm_src=pdf-body
https://www.benchchem.com/product/b1394470?utm_src=pdf-body
https://www.benchchem.com/product/b1394470?utm_src=pdf-body
https://www.benchchem.com/product/b1394470?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/S_-3-Methylpyrrolidin-3-ol-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/S_-3-Methylpyrrolidin-3-ol-hydrochloride
https://www.benchchem.com/product/b1394470?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 3-methylpyrrolidin-3-ol
hydrochloride. The protonation of the nitrogen atom leads to characteristic downfield shifts of

adjacent protons and carbons compared to the free base.

¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of 3-methylpyrrolidin-3-ol hydrochloride is expected to show distinct

signals for the methyl, methylene, and hydroxyl protons. The proton on the nitrogen (N-H) will

also be observable, typically as a broad singlet, and its chemical shift can be solvent-

dependent. The protons on the carbons adjacent to the positively charged nitrogen will be

deshielded and appear at a lower field compared to the free base.[2][3]

Predicted ¹H NMR Data (in D₂O)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Causality
Behind
Experimental
Choices

~1.4 s 3H -CH₃

The singlet

multiplicity arises

from the absence

of adjacent

protons.

~2.0-2.3 m 2H -CH₂- (C4)

These methylene

protons are

adjacent to a

chiral center,

making them

diastereotopic

and resulting in a

complex

multiplet.

~3.2-3.6 m 4H -CH₂- (C2 & C5)

These methylene

protons are

adjacent to the

positively

charged

nitrogen, causing

a significant

downfield shift.

Their

diastereotopicity

leads to complex

multiplets.

(broad) s 1H N⁺-H The acidic proton

on the nitrogen

often appears as

a broad signal

due to exchange
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with the solvent

and quadrupolar

coupling with

nitrogen.

(solvent

dependent)
s 1H -OH

The hydroxyl

proton signal can

be broad and its

chemical shift is

highly dependent

on the solvent

and

concentration.

Reference ¹H NMR Data for a Related Compound: (R)-(-)-1-Methyl-3-pyrrolidinol (in CDCl₃)

As a point of comparison, the ¹H NMR spectrum of the related compound (R)-(-)-1-Methyl-3-

pyrrolidinol shows the following signals: δ 1.50-1.60 (m, 1H), 1.98-2.10 (m, 1H), 2.25 (s, 3H),

2.25-2.40 (m, 2H), 2.50-2.60 (m, 1H), 2.61-2.70 (m, 1H), 3.80 (brs, 1H), and 4.20-4.30 (m, 1H).

[4] The upfield positions of the methylene protons adjacent to the nitrogen in this free base

highlight the expected downfield shift upon protonation in the hydrochloride salt.

¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon framework. Similar to the ¹H

NMR, the carbons adjacent to the protonated nitrogen will experience a downfield shift.

Predicted ¹³C NMR Data (in D₂O)
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Chemical Shift (δ, ppm) Assignment
Causality Behind
Experimental Choices

~25 -CH₃
The methyl carbon is expected

to be the most upfield signal.

~40 -CH₂- (C4)

This methylene carbon is

further from the electron-

withdrawing nitrogen.

~55 -CH₂- (C5)

This carbon is adjacent to the

positively charged nitrogen,

resulting in a downfield shift.

~65 -CH₂- (C2)
This carbon is also adjacent to

the nitrogen and is deshielded.

~75 C-OH (C3)

The carbon bearing the

hydroxyl and methyl groups

will be the most downfield

aliphatic carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of the ammonium salt and the

hydroxyl group. The protonation of the amine to an ammonium salt results in the appearance of

a broad and strong absorption band in the region of 2400-3000 cm⁻¹, corresponding to the N⁺-

H stretching vibrations.[5] This broadness is a hallmark of hydrogen bonding in the solid state.

Predicted IR Data
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Frequency (cm⁻¹) Intensity Assignment

3200-3600 Broad, Strong O-H stretch

2400-3000 Broad, Very Strong N⁺-H stretch

2850-2960 Medium C-H stretch (aliphatic)

1400-1600 Medium N-H bend

1000-1200 Strong C-O stretch

The IR spectrum of ammonium chloride shows a prominent broad absorption for the N-H

stretching, which supports the predicted spectral features for 3-methylpyrrolidin-3-ol
hydrochloride.[6]

Mass Spectrometry (MS)
In a typical electron ionization (EI) mass spectrum, 3-methylpyrrolidin-3-ol hydrochloride is

expected to show the molecular ion of the free base, as the hydrochloride salt will likely

dissociate in the high vacuum of the mass spectrometer. The fragmentation pattern will be

characteristic of the 3-methylpyrrolidin-3-ol structure.

Predicted Mass Spectrometry Data

Molecular Ion (M⁺): m/z = 101 (corresponding to the free base, C₅H₁₁NO)[7]

Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of a

methyl group or the hydroxyl group, followed by ring opening.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1394470?utm_src=pdf-body
https://www.benchchem.com/product/b1394470?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_12125-02-9_IR1.htm
https://www.benchchem.com/product/b1394470?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylpyrrolidin-3-OL
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[C₅H₁₁NO]⁺˙
m/z = 101

[M - CH₃]⁺
m/z = 86

- •CH₃

[M - H₂O]⁺˙
m/z = 83

- H₂O

[C₄H₈N]⁺
m/z = 70

- O
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (S)-3-Methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 84819407 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. reddit.com [reddit.com]

4. (R)-(-)-1-Methyl-3-pyrrolidinol | 104641-60-3 [chemicalbook.com]

5. spectroscopyonline.com [spectroscopyonline.com]

6. Ammonium chloride (12125-02-9) IR Spectrum [chemicalbook.com]

7. 3-Methylpyrrolidin-3-ol | C5H11NO | CID 14578458 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Data of 3-Methylpyrrolidin-3-ol
Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1394470#spectroscopic-data-of-3-methylpyrrolidin-3-
ol-hydrochloride-nmr-ir-ms]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1394470?utm_src=pdf-body-img
https://www.benchchem.com/product/b1394470?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/S_-3-Methylpyrrolidin-3-ol-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/S_-3-Methylpyrrolidin-3-ol-hydrochloride
https://www.researchgate.net/post/Can_the_salt_form_of_my_organic_compound_be_determined_using_NMR
https://www.reddit.com/r/chemistry/comments/147kcuz/how_to_detect_a_hcl_salt_in_organic_compunds/?rdt=44815
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5104299.htm
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts
https://www.chemicalbook.com/SpectrumEN_12125-02-9_IR1.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylpyrrolidin-3-OL
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylpyrrolidin-3-OL
https://www.benchchem.com/product/b1394470#spectroscopic-data-of-3-methylpyrrolidin-3-ol-hydrochloride-nmr-ir-ms
https://www.benchchem.com/product/b1394470#spectroscopic-data-of-3-methylpyrrolidin-3-ol-hydrochloride-nmr-ir-ms
https://www.benchchem.com/product/b1394470#spectroscopic-data-of-3-methylpyrrolidin-3-ol-hydrochloride-nmr-ir-ms
https://www.benchchem.com/product/b1394470#spectroscopic-data-of-3-methylpyrrolidin-3-ol-hydrochloride-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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